Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide
Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide
Brand Name:
Vulcanchem
CAS No.:
19293-85-7
VCID:
VC21032328
InChI:
InChI=1S/C16H18N4O2.2BrH/c17-15(21)13-5-3-9-19(11-13)7-1-2-8-20-10-4-6-14(12-20)16(18)22;;/h3-6,9-12H,1-2,7-8H2,(H2-2,17,18,21,22);2*1H
SMILES:
C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-]
Molecular Formula:
C16H20Br2N4O2
Molecular Weight:
460.2 g/mol
Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide
CAS No.: 19293-85-7
Cat. No.: VC21032328
Molecular Formula: C16H20Br2N4O2
Molecular Weight: 460.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19293-85-7 |
|---|---|
| Molecular Formula | C16H20Br2N4O2 |
| Molecular Weight | 460.2 g/mol |
| IUPAC Name | 1-[4-(3-carbamoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-3-carboxamide;dibromide |
| Standard InChI | InChI=1S/C16H18N4O2.2BrH/c17-15(21)13-5-3-9-19(11-13)7-1-2-8-20-10-4-6-14(12-20)16(18)22;;/h3-6,9-12H,1-2,7-8H2,(H2-2,17,18,21,22);2*1H |
| Standard InChI Key | BBVWQBFYOIYIKU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
| Canonical SMILES | C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator